5-Hydroxyquinoxaline-2-carbaldehyde
Description
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
5-hydroxyquinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-5-6-4-10-9-7(11-6)2-1-3-8(9)13/h1-5,13H |
InChI Key |
IFBZBGAPZLWTSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)O)C=O |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
2.1 Anticancer Activity
Recent studies have highlighted the potential of 5-hydroxyquinoxaline-2-carbaldehyde and its derivatives as anticancer agents. For instance, derivatives synthesized from this compound have shown significant antiproliferative activity against various cancer cell lines, including melanoma and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa (cervical) | < 10 | Apoptosis induction |
| Ni(II) complex with this compound | CT-26 (colon) | 21 | Cell cycle arrest in S phase |
2.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics.
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with metal ions such as Cu(II) and Zn(II). These complexes have demonstrated enhanced biological activity compared to their parent compounds.
| Metal Complex | Biological Activity | Selectivity |
|---|---|---|
| Cu(II) complex with this compound | Cytotoxicity against A375 melanoma cells | Higher than Zn(II) complexes |
| Zn(II) complex with this compound | Moderate cytotoxicity | Less active than Cu(II) |
Material Science Applications
In addition to biological applications, this compound has potential uses in material science, particularly as a precursor for synthesizing fluorescent dyes and organic semiconductors. Its ability to form stable complexes can be exploited in developing advanced materials for electronic applications.
Case Studies
Case Study 1: Anticancer Potential
A recent study evaluated the anticancer efficacy of a series of derivatives based on this compound against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like cisplatin, suggesting their potential as lead compounds in drug development.
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against resistant strains, highlighting its potential as an antibiotic agent.
Comparison with Similar Compounds
Structural and Molecular Properties
The hydroxy and aldehyde substituents influence reactivity, solubility, and stability. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|---|
| Quinoxaline-2-carboxaldehyde | 1593-08-4 | C₉H₆N₂O | 158.16 | Aldehyde (C2) |
| Quinoxaline-5-carbaldehyde | 141234-08-4 | C₉H₆N₂O | 158.16 | Aldehyde (C5) |
| 5-Hydroxyquinoxaline-2-carbaldehyde | Not available | C₉H₆N₂O₂* | ~174.16* | Aldehyde (C2), Hydroxy (C5) |
*Theoretical values based on structural modification of analogs.
Key Observations :
- Positional Isomerism: The aldehyde group’s position (C2 vs. C5) affects electronic distribution and intermolecular interactions. For example, Quinoxaline-2-carboxaldehyde is more extensively documented in safety protocols than its C5 isomer .
Quinoxaline-2-carboxaldehyde (CAS 1593-08-4):
- Hazards: Classified under "Hazards Not Otherwise Classified (HNOC)" . Emits toxic gases (carbon monoxide, nitrogen oxides) during combustion .
- Handling : Requires protective measures such as flame-retardant clothing, ventilation, and avoidance of dust/aerosols .
- Firefighting : Use dry sand, dry chemical, or alcohol-resistant foam .
Quinoxaline-5-carbaldehyde (CAS 141234-08-4):
- Limited hazard data are provided in its SDS, though it shares the same molecular formula as the C2 isomer .
This compound:
- No direct safety data are available in the provided evidence. However, the hydroxy group may introduce additional reactivity (e.g., oxidation sensitivity) and necessitate stricter handling protocols compared to non-hydroxylated analogs.
Preparation Methods
Hydrolysis of Aminoquinoxaline Precursors
One established method for preparing hydroxy-substituted quinoxalines involves the acid hydrolysis of aminoquinoxaline derivatives. This method is analogous to the preparation of hydroxyquinolines from aminoquinolines, as described in related quinoline chemistry patents and literature.
- Process Description : Aminoquinoxaline is reacted with a strong acid (e.g., hydrochloric acid, sulfuric acid, or phosphoric acid) in an aqueous medium.
- Reaction Conditions : The molar ratio of acid to aminoquinoxaline is typically between 1.5:1 and 10:1. The reaction is conducted at elevated temperatures (160°C to 220°C) and pressures (75 psi to 325 psi) to facilitate hydrolysis.
- Outcome : The amino group is replaced by a hydroxy group, yielding hydroxyquinoxaline derivatives, which can be further functionalized to introduce the aldehyde group at position 2.
This method is effective for obtaining 5-hydroxyquinoxaline when starting from 5-aminoquinoxaline, though the direct preparation of 5-hydroxyquinoxaline-2-carbaldehyde requires additional steps.
Oxidation of 2-Oxo-4-Methylquinoxaline Derivatives
A more targeted approach involves the oxidation of 2-oxo-4-methylquinoxaline derivatives to introduce the aldehyde functionality at position 2.
Step 1: Synthesis of 2-Oxo-4-Methylquinoxaline
Cyclization of acetoacetanilide derivatives under acidic conditions yields 2-oxo-4-methylquinoxaline intermediates.Step 2: Oxidation to 2-Oxo-Quinoxaline-4-Carboxylic Acid
Oxidation with alkaline potassium permanganate (KMnO4) converts the methyl group at position 4 to a carboxylic acid group. The reaction is typically carried out by stirring the substrate with KMnO4 for several hours at elevated temperatures, followed by acidification to precipitate the acid product.Step 3: Conversion to Acid Chloride
Treatment of the carboxylic acid with thionyl chloride (SOCl2) under reflux conditions converts it into the corresponding acid chloride, a reactive intermediate suitable for further functionalization.Step 4: Formation of Hydroxyquinoxaline Carboxamide Derivatives
Reaction of the acid chloride with ethyl glycinate hydrochloride in the presence of triethylamine leads to N-(carbethoxy)-2-hydroxyquinoxaline-4-carboxamide. This step is crucial for setting up the molecular framework for subsequent cyclization.Step 5: Cyclization to this compound
The final cyclization is achieved by heating the intermediate in a high-boiling eutectic mixture such as Dowtherm A (a biphenyl and biphenyl oxide mixture) at 135°C for 16 hours. This step induces ring closure and formation of the quinoxaline aldehyde with hydroxy substitution at position 5.Characterization : The products are confirmed by IR, NMR, and mass spectrometry, showing characteristic absorption bands for aldehyde (C=O), hydroxy (OH), and heterocyclic nitrogen functionalities.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Key Observations |
|---|---|---|---|---|---|---|
| 1 | Cyclization | Acetoacetanilide + conc. H2SO4 | 75 to 95 | 0.5 hour | High | Formation of 2-oxo-4-methylquinoxaline |
| 2 | Oxidation | KMnO4 (alkaline) | ~90 (water bath) | 4 h stirring + 2 h reflux | Moderate | Conversion of methyl to carboxylic acid |
| 3 | Acid chloride formation | SOCl2 reflux | Reflux (~80) | 3 h | High | Formation of acid chloride confirmed by IR |
| 4 | Amidation | Ethyl glycinate HCl + triethylamine in benzene | Reflux (~80) | 6-8 h | 60 | Formation of carbethoxy hydroxyquinoxaline carboxamide |
| 5 | Cyclization | Dowtherm A reflux | 135 | 16 h | Moderate | Formation of this compound |
Research Findings and Analysis
- The hydrolysis of aminoquinoxaline derivatives under strong acidic conditions is a robust method to introduce hydroxy groups selectively at position 5, although it requires high temperature and pressure.
- Oxidation of methyl-substituted quinoxalines with KMnO4 is a reliable method to convert methyl groups into carboxylic acids, which are versatile intermediates for further functionalization.
- The transformation of carboxylic acids into acid chlorides using thionyl chloride is a standard and efficient method, enabling subsequent amide formation.
- The use of triethylamine as an acid scavenger during amidation improves yields by neutralizing HCl generated during the reaction.
- The final cyclization using Dowtherm A is an effective strategy to construct the quinoxaline aldehyde core with hydroxy substitution, providing a novel synthetic route to this compound and related derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Hydroxyquinoxaline-2-carbaldehyde, and what experimental conditions optimize yield?
- Methodological Answer : A common approach involves condensation reactions, such as using glyoxylic acid derivatives with o-phenylenediamine analogs under controlled pH and temperature. For example, 2-Hydroxyquinoxaline synthesis employs glyoxylic acid and o-phenylenediamine in aqueous acidic conditions, yielding ~70% efficiency after recrystallization . For this compound, analogous protocols with hydroxyl-protecting groups (e.g., methoxy intermediates) may prevent undesired side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Look for characteristic aldehyde proton signals at ~9.8–10.2 ppm and hydroxyl protons (broad, ~5–6 ppm). Aromatic protons in the quinoxaline ring typically appear between 7.5–8.5 ppm .
- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
- Mass Spectrometry : The molecular ion peak should align with the molecular formula (C9H6N2O2, exact mass 178.04). Fragmentation patterns may include loss of CO (28 Da) from the aldehyde group .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous aldehydes (e.g., Quinoxaline-2-carboxaldehyde):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
- Storage : Keep in sealed containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve tautomeric ambiguities in this compound derivatives?
- Methodological Answer : Use SHELX software (v.2018+) for structure refinement. For hydroxyl-aldehyde tautomers, high-resolution data (≤0.8 Å) and hydrogen atom positioning via difference Fourier maps are critical. Compare bond lengths (C-O vs. C=O) and occupancy refinement to distinguish tautomeric states .
Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Solvent effects (PCM model for DMSO/water) and transition-state analysis (IRC) clarify kinetic barriers. Validate with experimental kinetic data .
Q. How can contradictory spectroscopic data (e.g., unexpected NOESY correlations) be resolved for this compound?
- Methodological Answer :
- Step 1 : Confirm sample purity via HPLC (C18 column, 254 nm).
- Step 2 : Variable-temperature NMR (VT-NMR) to assess dynamic equilibria (e.g., keto-enol tautomerism).
- Step 3 : Compare with synthetic analogs (e.g., methoxy-protected derivatives) to isolate confounding signals .
Q. What are the ecological implications of this compound, and how can its environmental persistence be assessed?
- Methodological Answer : While direct ecotoxicity data are unavailable, apply OECD 301D (Ready Biodegradability Test) to measure BOD/COD ratios. Use QSAR models (EPI Suite) to estimate log Kow and bioaccumulation potential. Note that analogous quinoxalines show moderate soil mobility (Koc ~200–300 mL/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
